molecular formula C20H21ClN4O2 B3007619 2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2097895-78-6

2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B3007619
CAS No.: 2097895-78-6
M. Wt: 384.86
InChI Key: ZTQMZPZBKKUQSG-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide” is a propanamide derivative featuring a 4-chlorophenoxy group, a methyl substituent, and a pyridin-3-yl-pyrazole ethylamine moiety.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-20(2,27-18-7-5-17(21)6-8-18)19(26)23-10-11-25-14-16(13-24-25)15-4-3-9-22-12-15/h3-9,12-14H,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQMZPZBKKUQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C=C(C=N1)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide , identified by CAS number 1797602-81-3, is a synthetic organic compound with potential biological activities. Its structure incorporates a chlorophenoxy group and a pyrazole moiety, which are known for their pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer and anti-inflammatory effects, supported by data tables, case studies, and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Zheng et al. A5490.28Induced apoptosis
Fan et al. NCIH4600.95Autophagy without apoptosis
Xia et al. Hep-20.74 mg/mLCytotoxicity
Kumar et al. HCT116, HepG21.1, 1.6Kinase inhibition

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and autophagy.

Anti-inflammatory Activity

The pyrazole moiety is also recognized for its anti-inflammatory properties. In a study assessing anti-inflammatory effects, compounds similar to the one demonstrated inhibition of pro-inflammatory cytokines in vitro.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of the compound against human lung cancer cells (A549). The results showed that at a concentration of 0.28 µM , the compound induced significant apoptosis compared to control treatments. This suggests that the incorporation of both chlorophenoxy and pyrazole groups may enhance its antitumor activity.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action related to autophagy in cancer cells. The compound was shown to activate autophagic pathways without triggering apoptosis at lower concentrations (IC50 = 0.95 µM ), indicating a dual-action potential that could be exploited in therapeutic applications for cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

  • Chlorophenoxy Group : Known for enhancing lipophilicity and cellular uptake.
  • Pyrazole Moiety : Associated with anticancer properties through kinase inhibition and modulation of apoptotic pathways.

Research indicates that modifications to these groups can lead to variations in potency, underscoring the importance of SAR studies in drug development.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents/Features Melting Point (°C) Yield (%) Source Evidence
Target Compound C₂₁H₂₂ClN₃O₂ 395.87 4-chlorophenoxy, methyl-propanamide, pyridin-3-yl-pyrazole ethyl N/A N/A N/A
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide (4) C₃₅H₃₅Cl₂FN₆O₃S 721.70 Dichlorophenyl, fluorophenyl, acetamido-propanamide, methylthioethyl-pyrazole 117–118 67
2-(4-Chlorophenoxy)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide (CAS 587843-16-1) C₁₉H₁₈ClN₃O₄S₂ 451.95 4-chlorophenoxy, methyl-propanamide, thiazolyl-sulfonamide N/A N/A
N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine C₂₄H₂₂ClN₅O₃S 500.98 Chlorophenyl-sulfonyl, pyridinamine, pyrazole-phenoxy ethyl N/A N/A
4-(5-p-methylphenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide C₁₇H₁₄F₃N₃O₂S 393.37 Trifluoromethyl-pyrazole, methylphenyl, benzenesulfonamide N/A N/A

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The target compound lacks sulfonamide or trifluoromethyl groups present in analogues like and , which may reduce its binding affinity to sulfonamide-targeted enzymes (e.g., cyclooxygenase-2). However, its pyridin-3-yl-pyrazole ethyl group may enhance selectivity for kinase targets .
  • The methyl-propanamide backbone in the target compound and CAS 587843-16-1 suggests similar metabolic stability, but the latter’s thiazolyl-sulfonamide group could confer higher solubility.

Synthetic Accessibility :

  • Yields for pyrazole-containing analogues range from 61–67% in multi-step syntheses (e.g., compound 4 in ), suggesting that the target compound’s synthesis may require optimized coupling steps for the pyridin-3-yl-pyrazole ethyl moiety.

Thermal Stability :

  • Melting points for dichlorophenyl-pyrazole derivatives (117–132°C, ) are lower than typical sulfonamide analogues (>175°C, ), indicating that the target compound’s stability may align more with pyrazole derivatives than sulfonamides.

Pharmacological Potential

  • Kinase Inhibition : The pyridin-3-yl-pyrazole group in the target compound is structurally analogous to inhibitors of JAK2 or mTOR kinases, as seen in compound 4 .
  • Antimicrobial Activity : Sulfonamide analogues (e.g., ) exhibit broader antimicrobial spectra due to sulfonamide groups, which the target compound lacks.

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